ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 380318-96-7
VCID: VC21463166
InChI: InChI=1S/C17H20N2O6S/c1-2-25-17(22)12-7-9-18(10-8-12)15(20)11-19-16(21)13-5-3-4-6-14(13)26(19,23)24/h3-6,12H,2,7-11H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Molecular Formula: C17H20N2O6S
Molecular Weight: 380.4g/mol

ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate

CAS No.: 380318-96-7

Cat. No.: VC21463166

Molecular Formula: C17H20N2O6S

Molecular Weight: 380.4g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate - 380318-96-7

Specification

CAS No. 380318-96-7
Molecular Formula C17H20N2O6S
Molecular Weight 380.4g/mol
IUPAC Name ethyl 1-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C17H20N2O6S/c1-2-25-17(22)12-7-9-18(10-8-12)15(20)11-19-16(21)13-5-3-4-6-14(13)26(19,23)24/h3-6,12H,2,7-11H2,1H3
Standard InChI Key YMNLVERVXCHSCX-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Canonical SMILES CCOC(=O)C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Introduction

Chemical Identity and Basic Properties

Ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate is characterized by a complex molecular structure that integrates multiple functional groups. The compound's fundamental chemical identifiers and properties are summarized in Table 1.

Table 1: Chemical Identity and Basic Properties

ParameterInformation
CAS Registry Number380318-96-7
Molecular FormulaC₁₇H₂₀N₂O₆S
Molecular Weight380.4 g/mol
IUPAC Nameethyl 1-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]piperidine-4-carboxylate
Standard InChIInChI=1S/C17H20N2O6S/c1-2-25-17(22)12-7-9-18(10-8-12)15(20)11-19-16(21)13-5-3-4-6-14(13)26(19,23)24
Standard InChIKeyYMNLVERVXCHSCX-UHFFFAOYSA-N
SMILESCCOC(=O)C1CCN(CC1)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

The compound consists of several key structural components: a benzoisothiazole ring system (with the sulfur atom oxidized to a sulfone), an acetyl linker, a piperidine ring, and an ethyl carboxylate group. This unique combination of functional groups contributes to its chemical reactivity and potential biological interactions.

Structural Analysis and Chemical Features

The structural complexity of ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate warrants a detailed examination of its constituent parts and their spatial arrangement. The compound can be divided into several key structural elements:

Benzoisothiazole Core

The 1,1-dioxido-3-oxobenzo[d]isothiazole moiety forms the core structure of the molecule. This heterocyclic system consists of a benzene ring fused to an isothiazole ring with the sulfur atom oxidized to a sulfone (SO₂). The carbonyl group at position 3 of the isothiazole ring creates a 3-oxo functionality, which may contribute to hydrogen bonding interactions in biological systems .

Piperidine Ring

The piperidine ring is connected to the benzoisothiazole core via an acetyl linker. This six-membered nitrogen-containing heterocycle is substituted at position 4 with an ethyl carboxylate group. The piperidine component is a common structural motif in many pharmaceutically active compounds, often contributing to favorable pharmacokinetic properties.

Functional Groups

The compound contains several important functional groups that influence its chemical and biological properties:

  • Sulfone group (SO₂) - electron-withdrawing, enhances water solubility

  • Carbonyl groups - potential for hydrogen bonding interactions

  • Tertiary amide - provides conformational rigidity

  • Ethyl ester - modulates lipophilicity and may serve as a prodrug functionality

These structural features collectively determine the compound's physicochemical properties, including solubility, lipophilicity, and potential for protein binding.

Physicochemical Properties

The physicochemical properties of ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate significantly influence its potential applications in pharmaceutical research and development.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance
LogP1.8-2.5Moderate lipophilicity, suggesting balanced membrane permeability
Topological Polar Surface Area118-125 ŲModerate membrane permeability
Hydrogen Bond Donors0Limited capacity for hydrogen bond donation
Hydrogen Bond Acceptors8Significant capacity for hydrogen bond acceptance
Rotatable Bonds7Moderate molecular flexibility
Water SolubilityModerateInfluenced by the polar sulfone and carbonyl groups

These properties collectively suggest a compound with a balance of lipophilic and hydrophilic characteristics, potentially favorable for oral bioavailability while maintaining sufficient water solubility for formulation purposes.

Comparison with Structural Analogues

Examining structurally related compounds provides insight into the potential properties and applications of ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate.

Methyl Ester Analogue

A close structural analogue, methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate (CAS: 899756-86-6), differs only in the replacement of the ethyl ester with a methyl ester. This subtle structural modification would likely result in similar physicochemical properties with slightly decreased lipophilicity compared to the ethyl ester.

Table 3: Comparison with Methyl Ester Analogue

PropertyEthyl Ester (Target Compound)Methyl Ester Analogue
Molecular FormulaC₁₇H₂₀N₂O₆SC₁₆H₁₈N₂O₆S
Molecular Weight380.4 g/mol366.39 g/mol
LogP (predicted)1.8-2.51.5-2.2
Metabolic StabilityPotentially lowerPotentially higher

The difference in ester group may affect both pharmacokinetic properties (such as hydrolysis rate by esterases) and pharmacodynamic interactions.

Other Structural Analogues

Additional structural analogues may include:

  • Compounds with variations in the heterocyclic core (e.g., replacement of the benzoisothiazole with other heterocycles)

  • Derivatives with modifications to the piperidine ring (e.g., incorporation of additional substituents or ring size variations)

  • Analogues with different linking groups between the heterocyclic core and the piperidine ring

These structural variations could be exploited to optimize properties such as metabolic stability, receptor selectivity, and pharmacokinetic profile .

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural integrity of ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate.

Spectroscopic Analysis

Key spectroscopic techniques for characterization include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would reveal the presence and environment of hydrogen and carbon atoms, respectively, confirming the connectivity of the molecular framework.

  • Infrared (IR) Spectroscopy: Would confirm the presence of key functional groups, including the carbonyl groups (C=O), sulfone group (SO₂), and ester functionality.

  • Mass Spectrometry (MS): Provides information on molecular weight and fragmentation patterns, aiding in structural confirmation.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and related techniques would be essential for assessing the purity of the compound and for monitoring reactions during synthesis. Development of a stability-indicating analytical method would be valuable for assessing the compound's stability under various conditions .

Future Research Directions

Research into ethyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate and related compounds could be expanded in several directions:

Structure-Property Relationship Studies

Systematic investigation of how structural modifications affect physicochemical properties and biological activities could guide the development of optimized derivatives.

Biological Target Identification

Identification of specific biological targets and mechanisms of action would enhance understanding of the compound's potential therapeutic applications.

Advanced Formulation Strategies

Development of formulation strategies to optimize delivery and bioavailability would be valuable for advancing the compound toward potential clinical applications.

Computational Studies

Molecular modeling and docking studies could provide insights into binding interactions with potential biological targets, guiding further structural optimization .

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